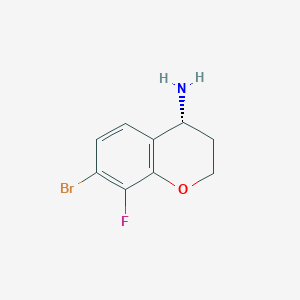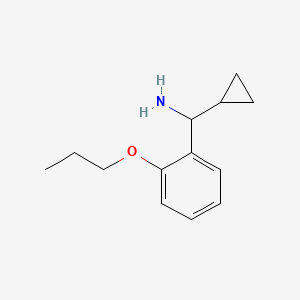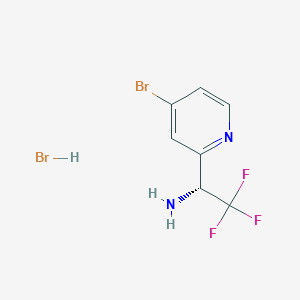
(R)-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hbr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromopyridine moiety and a trifluoroethanamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromopyridine and 2,2,2-trifluoroethanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and bromopyridine groups on biological systems. It may serve as a building block for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide is explored for its potential therapeutic properties. It can be used in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is valuable for the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including the development of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopyridine moiety can interact with specific receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, ®-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrobromide stands out due to the presence of both trifluoromethyl and bromopyridine groups. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H7Br2F3N2 |
|---|---|
Peso molecular |
335.95 g/mol |
Nombre IUPAC |
(1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrobromide |
InChI |
InChI=1S/C7H6BrF3N2.BrH/c8-4-1-2-13-5(3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
Clave InChI |
KQGLZOLXMDBUJG-FYZOBXCZSA-N |
SMILES isomérico |
C1=CN=C(C=C1Br)[C@H](C(F)(F)F)N.Br |
SMILES canónico |
C1=CN=C(C=C1Br)C(C(F)(F)F)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


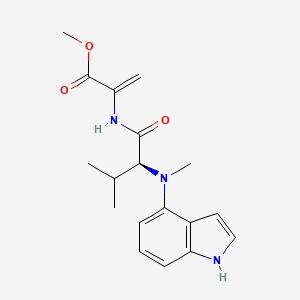
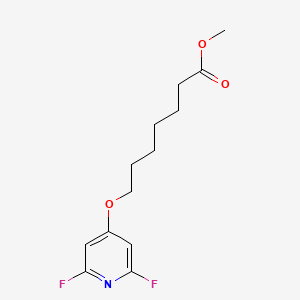
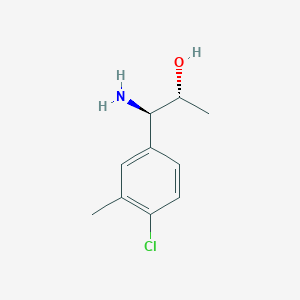
![2-((Benzyloxy)carbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13054931.png)
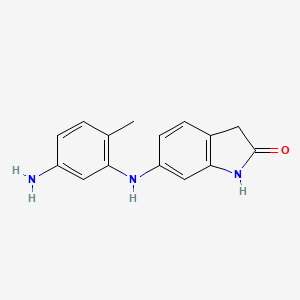
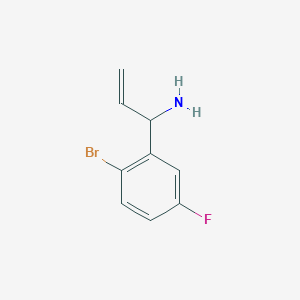


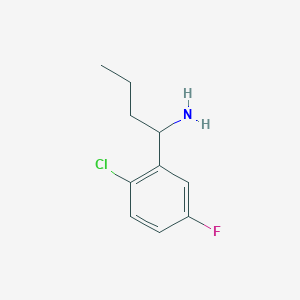
![6-(tert-Butylsulfonyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13054960.png)

